N-(4-ethylphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
N-(4-ethylphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound with a complex structure
Properties
IUPAC Name |
N-(4-ethylphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-13-5-7-15(8-6-13)20-18(22)16-11-14-10-12(2)4-9-17(14)21-19(16)23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHCITNFLGBCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC(C3)C)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then reacted with methyl acetoacetate and ammonium acetate under reflux conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-ethylphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using appropriate reagents.
Scientific Research Applications
N-(4-ethylphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
N-(4-ethylphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other hexahydroquinoline derivatives, such as:
N-(4-methylphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Contains a chlorine atom instead of an ethyl group.
N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Contains a fluorine atom instead of an ethyl group.
These similar compounds may exhibit different biological activities and properties due to the variations in their substituents, highlighting the uniqueness of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
